2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
Overview
Description
Synthesis Analysis
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and its derivatives has been achieved through various methods. Authentic samples of 1,2-dihydro-2,2,4-trimethylquinoline were synthesized, and their spectral properties were analyzed . Additionally, the synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and their structural analogs was accomplished by oxidation reactions of substituted pyrroloquinoline diones . An efficient one-pot synthesis method for 4-alkoxy-2-arylquinolines was developed using 2-(2-(trimethylsilyl)ethynyl)anilines and arylaldehydes in the presence of sulfuric acid .
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol derivatives has been elucidated using various spectroscopic techniques. The structure of the dimer of 2,2,4-trimethyl-1,2-dihydroquinoline was determined, showing that dimerization occurs between the 4,6'-positions of the two dihydroquinoline ring systems . The crystal structures of some derivatives were determined by X-ray single crystal diffraction, providing detailed information on their three-dimensional arrangements .
Chemical Reactions Analysis
The chemical behavior of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol under different conditions has been studied. The photolysis of this compound leads to the formation of aminyl radicals, with dimerization being the main route of disappearance for these radicals . Silver(I)-catalyzed C–N coupling reactions have been employed to create dimeric structures of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, demonstrating the potential for direct functionalization of a C–H bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and its derivatives are influenced by their molecular structures. The crystal packing structures of these compounds are consolidated by van der Waals forces and weak directional hydrogen bonds . The stability of the heterocyclic fragment of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids was found to be higher compared to their tetrahydroquinoline counterparts .
Scientific Research Applications
Photolysis and Radical Formation
Research has demonstrated that the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol leads to the formation of aminyl radicals, primarily undergoing dimerization. Additionally, nitroxyl radicals can appear as a side reaction in the presence of O2, albeit with a low quantum yield (Malkin et al., 1981).
Antioxidant Properties
A study has shown the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a variant of the compound) with alkylperoxyls, forming various products including dimer IV and quinoline derivative III. These substances indicate the antioxidant potential of the compound. Specifically, dimer IV demonstrates medium-strength antioxidant properties (Taimr, 1994).
Dimer Structure Analysis
The acid-catalyzed dimerization of 2,2,4-trimethyl-1,2-dihydroquinoline has been analyzed, revealing that it occurs between the 4,6′-positions of the two dihydroquinoline ring systems. This finding is consistent with observed substituent effects and deuteration studies (Elliott & Dunathan, 1963).
Hepatoprotective Effects
Recent research has explored the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on various liver injury markers in rats. The results indicated that this compound reduces the severity of oxidative stress and liver cell damage, showing potential hepatoprotective and antioxidant properties (Brazhnikova et al., 2020).
Growth Stimulation in Woody Plants
The synthesized organic compounds of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives have been studied for their effects on the growth of woody plants. Pre-sowing seed treatment with these compounds showed significant growth stimulation in certain species of Rhododendron (Vostrikova et al., 2020).
Process-Product Design in Rubber Production
TMQ (2,2,4-trimethyl-1,2-H-dihydroquinoline) is notably used as an effective antioxidant in rubber production. A study on its production process emphasizes the importance of designing optimal solvents to enhance the yield and selectivity of the reaction and extraction processes in TMQ product development (Pang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,2,4-trimethyl-1H-quinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINDHMECZQCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344827 | |
Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
CAS RN |
72107-05-2 | |
Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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